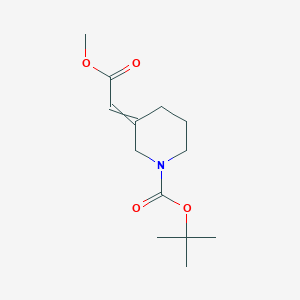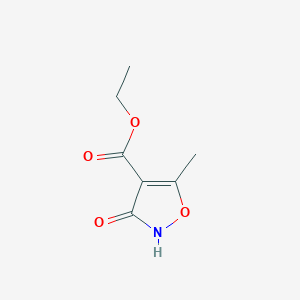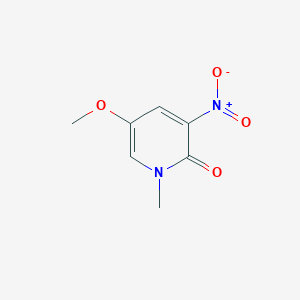
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with its unique functional groups, offers potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. A common synthetic route might include:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The nitrated product can then be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the methylated product can be methoxylated using sodium methoxide in methanol.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-Methoxy-1-methyl-3-pyridone-2(1H)-one.
Reduction: 5-Methoxy-1-methyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 5-Methoxy-1-methyl-3-nitropyridin-2(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could be involved in redox reactions, while the methoxy and methyl groups might affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Methoxy-2-methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitropyridine: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.
2-Methoxy-3-nitropyridine: Similar but with different substitution patterns, leading to different chemical properties.
特性
分子式 |
C7H8N2O4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
5-methoxy-1-methyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(13-2)3-6(7(8)10)9(11)12/h3-4H,1-2H3 |
InChIキー |
TVIPIHHBCUQCQN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


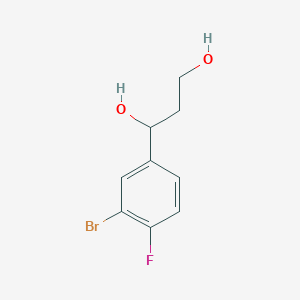
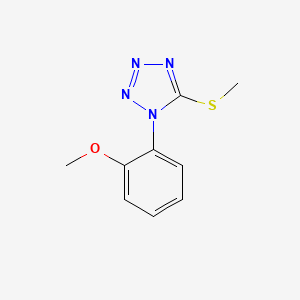
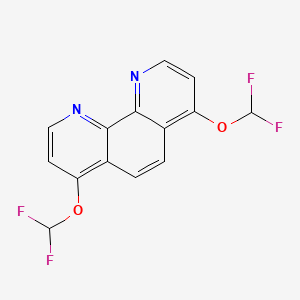
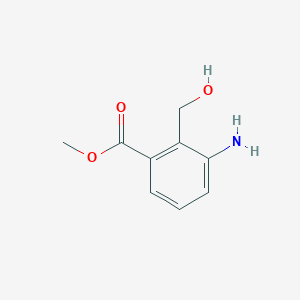
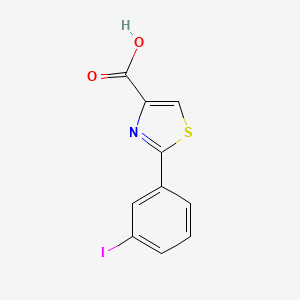
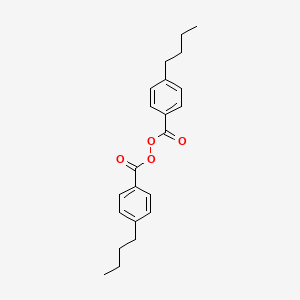
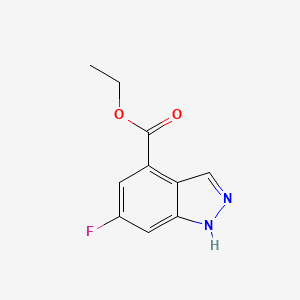
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)



